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3-Bromo-N-cyclopropyl-5-
Compound Name:
nitropyridin-2-amine

CAS No.: 1065074-85-2

Cat. No.: B1522411

. J

3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine[1]
Executive Summary

CAS 1065074-85-2, chemically identified as 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine,
is a high-value heterocyclic intermediate critical to the synthesis of next-generation kinase
inhibitors.[1] Its structural motif—a pyridine core functionalized with a nitro group (for reduction
to a diamine), a bromine atom (for cross-coupling), and a cyclopropylamine (a common
pharmacophore for metabolic stability)—makes it a linchpin in the development of fused
bicyclic systems such as imidazo[4,5-b]pyridines.

This guide provides a rigorous technical characterization framework. It moves beyond basic
identification to address the specific purity, solid-state, and safety attributes required for GMP-
compliant drug development.

Chemical Identity & Physicochemical Profile[2][3][4][5]
[6][7][8]

Before initiating analytical workflows, the fundamental physicochemical properties must be
established to guide method selection.
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Property Specification /| Data

Chemical Name 3-Bromo-N-cyclopropyl-5-nitropyridin-2-amine
CAS Number 1065074-85-2

Molecular Formula CsHsBrNsO:z

Molecular Weight 258.07 g/mol

Yellow to orange crystalline solid (characteristic

Appearance _ o
of nitro-pyridines)
- Soluble in DMSO, DMF, EtOAc; Low solubility in
Solubility
water
LogP (Predicted) ~2.1 (Moderate lipophilicity)
. ~2.5 (Pyridine nitrogen), weakly basic due to
pKa (Predicted)

electron-withdrawing nitro group

Synthesis & Impurity Logic

Understanding the synthesis is prerequisite to defining the impurity profile. The most scalable
route involves Nucleophilic Aromatic Substitution (SNAr), which dictates the specific impurities
to monitor.

Primary Synthetic Route: Reaction of 3-bromo-2-chloro-5-nitropyridine with cyclopropylamine in
the presence of a base (e.g., DIPEA or K2CO3).[1]

Critical Impurities:

 Starting Material (SM): 3-Bromo-2-chloro-5-nitropyridine (Genotoxic alert due to nitro/halo
moiety).[1]

» Regioisomers: Rare in this specific SNAr due to the high reactivity of the C2-chlorine, but
possible if the starting material contained 2-bromo-3-chloro isomers.[1]

» Hydrolysis Product: 3-Bromo-5-nitro-2-hydroxypyridine (formed if water is present during
heating).[1]

© 2026 BenchChem. All rights reserved. 2/7 Tech Support


https://www.bldpharm.com/products/1065074-81-8.html
https://www.bldpharm.com/products/1065074-81-8.html
https://www.bldpharm.com/products/1065074-81-8.html
https://www.bldpharm.com/products/1065074-81-8.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Visualization: Synthesis & Impurity Pathway
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Caption: S_NAr synthesis pathway highlighting the origin of critical impurities (Hydrolysis and
Residual SM).

Analytical Characterization Strategy
4.1. Nuclear Magnetic Resonance (NMR)

The structure contains distinct chemical environments that allow for rapid validation.
e Solvent: DMSO-ds is recommended due to the compound's polarity.
e 1H NMR Expectations:

o Pyridine Ring: Two aromatic protons. The proton at C6 (adjacent to the nitro group) will be
most deshielded (~9.0 ppm, doublet). The proton at C4 will be slightly upfield (~8.5 ppm,
doublet).

o Amine NH: Broad singlet/multiplet around 8.0-8.5 ppm (exchangeable).

o Cyclopropyl Group: Distinct high-field multiplets. One CH proton (~3.0 ppm) and four CHz
protons (0.5-0.9 ppm, appearing as two multiplets).
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4.2. High-Performance Liquid Chromatography (HPLC)

A generic gradient is insufficient. The method must separate the highly polar hydrolysis impurity
from the lipophilic parent.

Recommended Protocol:

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 pm, 4.6 x 100 mm).
e Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity).

» Mobile Phase B: Acetonitrile.

e Gradient: 5% B to 95% B over 15 minutes.

o Detection: 254 nm (primary) and 280 nm.

o Rationale: The acidic mobile phase keeps the weakly basic pyridine protonated or neutral
(depending on pH vs pKa), ensuring sharp peak shape.

4.3. Mass Spectrometry (MS)

¢ lonization: ESI Positive Mode.

o Key Feature: The Bromine Isotope Pattern. You must observe two peaks of nearly equal
intensity separated by 2 mass units.

o [M+H]*: 258.0 and 260.0 (corresponding to 7°Br and 8!Br).

o Note: If this 1:1 ratio is absent, the bromine is not present or has been debrominated.

Experimental Protocols
Protocol A: Purity Assessment by HPLC

o Sample Prep: Dissolve 5 mg of CAS 1065074-85-2 in 10 mL of Acetonitrile:Water (50:50).
Sonicate for 5 minutes. Filter through a 0.2 um PTFE filter.

e Injection: 5 pL.
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e System Suitability:
o Tailing factor must be < 1.5.
o Resolution between Main Peak and nearest impurity > 2.0.

* Reporting: Integrate all peaks > 0.05% area.

Protocol B: Solid State Stability (DSC)

For drug development, understanding the melting point and thermal stability is vital to prevent
processing hazards.

Instrument: Differential Scanning Calorimeter.

Pan: Crimped Aluminum (non-hermetic).

Ramp: 10°C/min from 30°C to 300°C.

Expectation: A sharp endotherm (melting) followed potentially by an exotherm
(decomposition of the nitro group).

o Warning: Nitro compounds can be energetic. Do not seal pans hermetically if
decomposition is suspected.

Visualization: Analytical Workflow
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Caption: Integrated analytical workflow for confirming identity and purity.

Safety & Handling (Crucial for Researchers)

» Genotoxicity Alert: As a nitro-pyridine and alkylating agent precursor, this compound should
be treated as a Potential Genotoxic Impurity (PGI) until proven otherwise.

» Handling: Use a fume hood. Double-glove (Nitrile).[2]

o Storage: Store at 2-8°C, protected from light (nitro groups can be photosensitive).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1522411?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1522411?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

